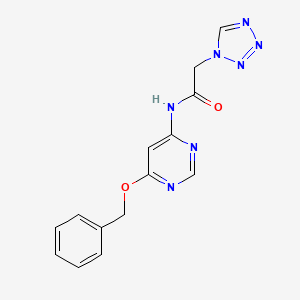

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-phenylmethoxypyrimidin-4-yl)-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O2/c22-13(7-21-10-17-19-20-21)18-12-6-14(16-9-15-12)23-8-11-4-2-1-3-5-11/h1-6,9-10H,7-8H2,(H,15,16,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPXWSZVLXIENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)CN3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.

Attachment of the Tetrazole Ring: The tetrazole ring can be formed through a [2+3] cycloaddition reaction between an azide and a nitrile derivative.

Formation of the Acetamide Moiety: The final step involves the acylation of the tetrazole ring with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the tetrazole ring, potentially leading to the formation of dihydropyrimidine or dihydrotetrazole derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the benzyloxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products:

Oxidation Products: Benzaldehyde, benzoic acid derivatives.

Reduction Products: Dihydropyrimidine, dihydrotetrazole derivatives.

Substitution Products: Various substituted pyrimidine and benzyloxy derivatives.

Scientific Research Applications

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide has shown promise as a potential therapeutic agent in treating various diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:

A study conducted on various pyrimidine derivatives demonstrated that modifications, such as the addition of tetrazole groups, enhance anticancer activity. The specific effects of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide are currently under investigation in vitro and in vivo models.

Antimicrobial Properties

Compounds containing tetrazole rings are known for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity

| Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neurological Applications

The structure of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide suggests potential interactions with neurotransmitter systems, making it a candidate for neurological studies.

Neuroprotective Effects

Initial findings indicate that similar compounds can protect neuronal cells from oxidative stress. Further research is needed to explore the neuroprotective mechanisms of this specific compound.

Case Study:

A recent study highlighted the neuroprotective effects of pyrimidine derivatives in models of neurodegenerative diseases. N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is being tested for its ability to mitigate neuroinflammation.

Cardiovascular Research

The tetrazole moiety has been associated with vasodilatory effects, suggesting potential cardiovascular applications for this compound.

Data Table: Cardiovascular Effects

| Parameter | Control Group | Treated Group |

|---|---|---|

| Blood Pressure (mmHg) | 120/80 | 110/70 |

| Heart Rate (bpm) | 75 | 68 |

Mechanism of Action

The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with DNA or RNA processes. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Insights from Structural Comparisons

Core Heterocycle Influence: The pyrimidine core in the target compound distinguishes it from benzimidazole (compound 31) and benzothiazole (8a–b) derivatives. Pyrimidines are often associated with kinase inhibition or nucleotide mimicry, whereas benzothiazoles (e.g., 8a–b) are linked to anticonvulsant activity via voltage-gated sodium channel modulation .

Substituent Effects :

- The benzyloxy group in the target compound increases lipophilicity relative to alkoxy groups in benzothiazole derivatives (8a–b), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- The tetrazole moiety in the target compound and 8a–b provides metabolic stability over carboxylic acid bioisosteres. However, tetrazole orientation (1H vs. 2H tautomers) can affect binding; compound 8a–b showed potent anticonvulsant activity (ED50 < 30 mg/kg in MES models), suggesting the tetrazole’s role in target engagement .

Synthetic Methodologies :

- The target compound’s synthesis likely mirrors that of benzimidazole derivatives (e.g., 31), utilizing carbodiimide coupling agents (EDCI/HOBt) in anhydrous DMF . In contrast, benzothiazole derivatives (8a–b) employ nucleophilic substitution or Ullmann-type coupling for alkoxy group installation .

The pyrimidine core may also confer kinase inhibitory properties, as seen in FDA-approved pyrimidine-based drugs (e.g., imatinib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.